3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid

synthetic intermediate regioisomeric purity building block

3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) is a nitrobenzoic acid derivative bearing an N-methylpiperazine substituent at the 3-position. Characterized by a molecular formula of C₁₂H₁₅N₃O₄ and a molecular weight of approximately 265.27 g/mol, the compound serves as a versatile synthetic intermediate and research tool within the piperazine fragment space.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 851528-03-5
Cat. No. B6315033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid
CAS851528-03-5
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)10-6-9(12(16)17)7-11(8-10)15(18)19/h6-8H,2-5H2,1H3,(H,16,17)
InChIKeyBHKSBPCQFNMIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5): Core Chemical Identity and In-Class Position


3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) is a nitrobenzoic acid derivative bearing an N-methylpiperazine substituent at the 3-position . Characterized by a molecular formula of C₁₂H₁₅N₃O₄ and a molecular weight of approximately 265.27 g/mol, the compound serves as a versatile synthetic intermediate and research tool within the piperazine fragment space . Its structure combines a carboxylic acid handle, an electron-withdrawing nitro group, and a tertiary amine-containing heterocycle, providing multiple vectors for downstream functionalization and salt formation .

Why 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid Should Not Be Interchanged with Regioisomeric or Des-methyl Analogs


Procurement decisions for nitrobenzoic acid piperazine building blocks frequently treat regioisomers as interchangeable, yet the specific 3-(4-methylpiperazin-1-yl)-5-nitro substitution pattern dictates both the electronic landscape of the aromatic ring and the geometry of potential metal-coordination or hydrogen-bonding interactions [1]. In metalloenzyme inhibitor design, the relative positions of the nitro group and the piperazine profoundly influence inhibitory potency and selectivity; for instance, the 3-(4-methylpiperazin-1-yl)-5-nitrobenzylamino motif, when elaborated into the quinoline scaffold SOMG-833, yielded an IC₅₀ of 0.93 nM against c-MET kinase—a selectivity window exceeding 10,000-fold over 19 other tyrosine kinases [1]. Generic substitution with isomers lacking this precise substitution geometry would risk forfeiting this selectivity, as the structural basis for the selectivity is intimately tied to the regiochemistry of the original nitro‑benzoic acid fragment [1].

Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5)


Regioisomeric Purity Advantage: 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid vs. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid

Commercial offerings of the target regioisomer 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 851528-03-5) are routinely supplied at 98% purity, whereas the 2-substituted analog 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 78244-06-1) is typically listed at 95% and the des-nitro analog 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) at 95% . The higher baseline purity of the target compound reduces the proportion of regioisomeric or by-product contamination that could propagate through multi-step synthetic sequences, which is critical for applications requiring precise stoichiometry .

synthetic intermediate regioisomeric purity building block

Integrated Crystallographic Validation: The 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl Fragment in c-MET Kinase Binding

The compound 3-(4-methylpiperazin-1-yl)-N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine (SOMG-833), which incorporates the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl motif, has been co-crystallized with c-MET kinase (PDB ID: 4gg5) [1]. In contrast, the des-methyl piperazine analog or 2-substituted regioisomers lack published co-crystal structures in the same kinase context [2]. The availability of a high-resolution (<2.5 Å) co-crystal structure provides direct visualization of the binding mode of the fragment, enabling rational optimization of the piperazine-N-methylpiperazine-carboxylate pharmacophore and reducing reliance on docking models [1].

kinase inhibitor structure-based drug design X-ray crystallography

Kinase Selectivity Derived from the 3-(4-Methylpiperazin-1-yl)-5-nitrobenzyl Fragment: SOMG-833 vs. Multi-Target c-MET Inhibitors

The compound SOMG-833, whose pharmacophore incorporates the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl fragment, exhibits >10,000-fold selectivity for c-MET over 19 other tyrosine kinases, including c-MET family members and highly homologous kinases [1]. Many clinically trialed c-MET inhibitors such as Foretinib and Cabozantinib are multi-targeted, inhibiting several kinases with IC₅₀ values in the nanomolar range, which can lead to dose-limiting toxicities [2]. The exceptional selectivity of SOMG-833 is directly attributable to the specific substitution pattern on the quinoline core, which is derived from this precise nitro‑piperazine benzoic acid building block [1].

kinase selectivity c-MET inhibitor off-target profiling

Precision Application Scenarios for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid Based on Verified Differentiation


High-Yield Synthesis of Selective c-MET Inhibitors with Validated Binding Geometry

Medicinal chemistry teams developing ATP-competitive c-MET kinase inhibitors can employ 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid as a key intermediate to install the 3-(4-methylpiperazin-1-yl)-5-nitrobenzyl pharmacophore [1]. The fragment's validated binding mode, as confirmed by the 4gg5 co-crystal structure, enables rational design and reduces the number of synthetic iterations required to achieve potent, selective inhibitors [1]. This scenario is most applicable when high kinase selectivity (>10,000-fold) is a primary project objective, as demonstrated by the derivative SOMG-833 [1].

Regioisomerically Pure Library Synthesis for Fragment-Based Screening

In fragment-based drug discovery (FBDD) campaigns targeting kinases or metalloenzymes, the 98% purity of the target regioisomer minimizes interference from the 2-substituted isomer or des-methyl impurities that could confound screening hit confirmation . This building block can be incorporated into DNA-encoded libraries (DELs) or conventional fragment libraries where positional integrity is critical for establishing valid structure-activity relationships .

Academic and Industrial Kinase Selectivity Profiling Studies

Investigators comparing the selectivity landscapes of c-MET inhibitors can use derivatives of 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid as benchmark compounds to establish selectivity thresholds . The quantitative selectivity data available for SOMG-833 (>10,000-fold over 19 kinases) provides a measurable comparator for evaluating new chemical series, supporting procurement decisions for control compounds in kinase profiling panels .

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.